molecular formula C30H33FN2O6 B14082924 1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate CAS No. 101477-46-7

1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate

Cat. No.: B14082924
CAS No.: 101477-46-7
M. Wt: 536.6 g/mol
InChI Key: JXDKIRAUYBNFDA-WLHGVMLRSA-N
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Description

1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with 2,4-dimethoxybenzyl and 4-fluorobenzhydryl groups, and is often used in the form of its fumarate salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and dihaloalkanes.

    Substitution Reactions: The piperazine core is then subjected to nucleophilic substitution reactions to introduce the 2,4-dimethoxybenzyl and 4-fluorobenzhydryl groups. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Formation of the Fumarate Salt: The final step involves the reaction of the substituted piperazine with fumaric acid to form the fumarate salt. This step is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents at the benzyl positions.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxybenzyl)-4-(4-chlorobenzhydryl)piperazine
  • 1-(2,4-Dimethoxybenzyl)-4-(4-bromobenzhydryl)piperazine
  • 1-(2,4-Dimethoxybenzyl)-4-(4-methylbenzhydryl)piperazine

Uniqueness

1-(2,4-Dimethoxybenzyl)-4-(4-fluorobenzhydryl)piperazine fumarate stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this particular compound potentially more effective in its applications compared to its analogs.

Properties

CAS No.

101477-46-7

Molecular Formula

C30H33FN2O6

Molecular Weight

536.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-fluorophenyl)-phenylmethyl]piperazine

InChI

InChI=1S/C26H29FN2O2.C4H4O4/c1-30-24-13-10-22(25(18-24)31-2)19-28-14-16-29(17-15-28)26(20-6-4-3-5-7-20)21-8-11-23(27)12-9-21;5-3(6)1-2-4(7)8/h3-13,18,26H,14-17,19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

JXDKIRAUYBNFDA-WLHGVMLRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)F)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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